(R)-1-(2,5-Dimethylphenyl)ethanamine

Stereochemistry Chiral Purity Procurement

(R)-1-(2,5-Dimethylphenyl)ethanamine (CAS 77302-55-7) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol, belonging to the class of substituted phenethylamines. It features a stereogenic center in the (R)-configuration, with a predicted pKa of 9.26 ± 0.10 and a boiling point of 229 °C.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 77302-55-7
Cat. No. B1588277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,5-Dimethylphenyl)ethanamine
CAS77302-55-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(C)N
InChIInChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1
InChIKeyULGHUDXDTMIEAM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2,5-Dimethylphenyl)ethanamine (CAS 77302-55-7) | Procurement Specifications & Technical Baseline


(R)-1-(2,5-Dimethylphenyl)ethanamine (CAS 77302-55-7) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol, belonging to the class of substituted phenethylamines. It features a stereogenic center in the (R)-configuration, with a predicted pKa of 9.26 ± 0.10 and a boiling point of 229 °C . The compound is commercially available as a free base (typical purity ≥95%) and serves as a chiral building block or intermediate in organic synthesis . The (S)-enantiomer (CAS 4187-33-1) and the racemic mixture (CAS 91251-26-2) represent the closest analogs, each with distinct physical, stereochemical, and procurement considerations [1].

Why Generic Substitution Fails: Stereochemical Specificity in (R)-1-(2,5-Dimethylphenyl)ethanamine Procurement


Procurement of (R)-1-(2,5-Dimethylphenyl)ethanamine cannot be satisfied by the racemic mixture (CAS 91251-26-2) or the (S)-enantiomer (CAS 4187-33-1) due to fundamental differences in stereochemical configuration that directly impact application-specific performance. In chiral environments—such as biological receptor binding sites, asymmetric catalytic cycles, or enantioselective analytical separations—the (R)- and (S)-enantiomers can exhibit markedly different binding affinities, reaction kinetics, or physical interactions. For instance, PNMT (phenylethanolamine N-methyltransferase) exhibits a known preference for the 1R configuration in phenethylamine substrates [1], while trace amine-associated receptor 1 (TAAR1) agonism varies substantially between structurally related chiral amines [2]. Substituting the wrong enantiomer or racemate in a validated protocol risks invalidating stereoselective outcomes, introducing uncontrolled variables, and potentially yielding non-reproducible or biologically inert results.

Product-Specific Quantitative Evidence Guide: (R)-1-(2,5-Dimethylphenyl)ethanamine vs. Closest Comparators


Chiral Configuration: Structural Differentiation from (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 77302-55-7) is the stereochemically defined antipode of (S)-1-(2,5-dimethylphenyl)ethanamine (CAS 4187-33-1) and a constituent of the racemic mixture (CAS 91251-26-2). This absolute configuration distinction is critical for applications requiring stereochemical fidelity . While physical properties such as molecular weight (149.23 g/mol) and molecular formula (C₁₀H₁₅N) are identical across all three forms , the three-dimensional spatial arrangement of the methyl and amine groups differs, leading to divergent intermolecular interactions and biological recognition .

Stereochemistry Chiral Purity Procurement

Enzyme Recognition: Class-Level Preference for (R)-Configuration at PNMT

Phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing the final step in adrenaline biosynthesis, demonstrates stereochemical discrimination favoring the (1R)-configuration among phenethylamine substrates. While direct Ki data for (R)-1-(2,5-dimethylphenyl)ethanamine against PNMT is not explicitly reported in the public literature, the enzyme class exhibits a well-documented preference for (1R) isomers [1]. In contrast, for a closely related phenyl-substituted analog, a high Ki value (>10,000 nM) was observed against carbonic anhydrase VII, indicating that off-target interactions may be minimal but target engagement is highly structure-dependent [2].

Enzymology PNMT Stereoselectivity

Synthetic Utility: Chiral Building Block for Asymmetric Synthesis

(R)-1-(2,5-Dimethylphenyl)ethanamine serves as a key intermediate or chiral auxiliary for generating enantiopure organometallic complexes and ligands. Specifically, its derivative, (±)-N,N-dimethyl-1-(2,5-dimethylphenyl)ethylamine, has been synthesized in two steps and efficiently resolved via (S)-prolinate derivatives to yield chiral palladacycles [1]. These palladacycles have demonstrated efficacy in asymmetric hydrophosphanation reactions [2]. In contrast, the racemic mixture would require an additional resolution step to access the enantiopure catalyst, increasing synthesis time and cost, while the (S)-enantiomer would produce the opposite stereochemical outcome in asymmetric transformations.

Asymmetric Synthesis Chiral Auxiliary Organometallic Chemistry

Chiral Analytical Method Development: HPLC Enantioseparation Baseline

For quality control and purity assessment, chiral HPLC methods are routinely employed to resolve (R)- and (S)-enantiomers of this compound class. While no published resolution values (Rs) are available specifically for 1-(2,5-dimethylphenyl)ethanamine, general optimization studies for chiral amines on Pirkle-type columns report resolution values (Rs) ranging from 2.0 to 3.0 under optimized conditions [1]. The (R)-enantiomer is required as an authentic standard to assign elution order and quantify enantiomeric purity of synthesized batches. The racemic mixture serves as the test sample for method development, but the pure (R)-enantiomer is essential for calibration and identity confirmation.

Chiral Chromatography Analytical Chemistry Method Development

Best Research and Industrial Application Scenarios for (R)-1-(2,5-Dimethylphenyl)ethanamine


Stereoselective Synthesis of Chiral Organopalladium Catalysts

This compound serves as the foundational chiral amine for generating enantiopure palladacycles used in asymmetric hydrophosphanation reactions. Starting with the (R)-enantiomer ensures the desired stereochemistry in the final catalyst, eliminating the need for a resolution step and avoiding the 50% material loss inherent in racemic resolutions [1].

Enzymology Studies: PNMT Substrate Specificity Investigations

Given the class preference of PNMT for (1R)-configured substrates, the (R)-enantiomer is the appropriate choice for investigating stereoselective inhibition or substrate recognition. Using the (S)-enantiomer or racemate could lead to false negative results or misinterpretation of structure-activity relationships [1].

Chiral HPLC Method Development and Enantiopurity Certification

The pure (R)-enantiomer is indispensable as a certified reference standard for developing and validating chiral HPLC methods. It enables accurate assignment of elution order, calibration of detector response, and quantification of enantiomeric excess in synthesized or procured batches [1].

Medicinal Chemistry: Stereospecific Pharmacological Profiling

In drug discovery programs targeting trace amine-associated receptors (TAARs) or other GPCRs with stereospecific binding pockets, the (R)-enantiomer allows for the direct assessment of stereospecific pharmacological activity. This is critical for establishing structure-activity relationships (SAR) and differentiating on-target versus off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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